molecular formula C19H23N3O3 B2627505 N-(2-ethoxyphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034276-12-3

N-(2-ethoxyphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2627505
CAS No.: 2034276-12-3
M. Wt: 341.411
InChI Key: SZYSSFLOZWVUEL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

    Substitution Reactions: The ethoxyphenyl and pyridin-4-yloxy groups are introduced through nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation, typically using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Potential use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for N-(2-ethoxyphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-3-(pyridin-3-yloxy)piperidine-1-carboxamide
  • N-(2-methoxyphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide might exhibit unique properties due to the specific positioning of the ethoxy and pyridin-4-yloxy groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-24-18-8-4-3-7-17(18)21-19(23)22-13-5-6-16(14-22)25-15-9-11-20-12-10-15/h3-4,7-12,16H,2,5-6,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYSSFLOZWVUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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